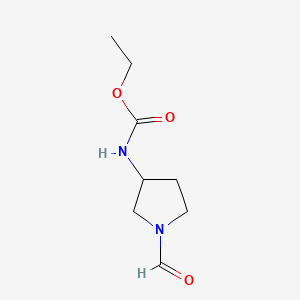

Ethyl (1-formylpyrrolidin-3-yl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

184107-59-3 |

|---|---|

Molecular Formula |

C8H14N2O3 |

Molecular Weight |

186.211 |

IUPAC Name |

ethyl N-(1-formylpyrrolidin-3-yl)carbamate |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-8(12)9-7-3-4-10(5-7)6-11/h6-7H,2-5H2,1H3,(H,9,12) |

InChI Key |

GTPQAMGEYXOMPW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1CCN(C1)C=O |

Synonyms |

Carbamic acid, (1-formyl-3-pyrrolidinyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Ethyl 1 Formylpyrrolidin 3 Yl Carbamate

Reactivity Patterns of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, while generally stable, can be induced to undergo specific reactions. The presence of the N-formyl group deactivates the nitrogen atom, making it less prone to reactions typical of secondary amines. However, the ring's C-N bonds can be cleaved under specific catalytic or oxidative conditions.

Ring-Opening Reactions

The cleavage of C-N bonds in unstrained rings like pyrrolidine is a challenging but synthetically valuable transformation. nih.govacs.org For N-acyl pyrrolidines, including N-formyl derivatives, these reactions often require specific activation strategies to overcome the inherent stability of the ring.

One modern approach involves the use of difluorocarbene. This method facilitates the deconstructive functionalization of unstrained cyclic amines. researchgate.net The reaction proceeds through a C-N bond cleavage that results in the formation of acyclic N-formyl haloamides. researchgate.net Another strategy employs photoredox catalysis in conjunction with a Lewis acid to achieve reductive C-N bond cleavage. This process involves a single-electron transfer to the amide carbonyl, which is promoted by the Lewis acid, leading to site-selective cleavage at the C2-N bond. nih.govacs.org

These methods highlight that while the pyrrolidine ring in an N-formyl system is robust, its C-N bonds can be selectively broken, providing pathways to linear, functionalized amine derivatives. researchgate.net

Table 1: Selected Methods for Pyrrolidine Ring-Opening

| Method | Reagents | Key Intermediate | Product Type | Citation |

|---|---|---|---|---|

| Difluorocarbene-mediated | TMSCF₃, NaI | Difluorocarbene | Acyclic N-formyl haloamide | researchgate.net |

| Photoredox Catalysis | Photocatalyst, Lewis Acid | Aminoketyl radical | Linear amine derivative | nih.govacs.org |

Nucleophilic and Electrophilic Functionalizations of the Pyrrolidine Nitrogen

The nitrogen atom in Ethyl (1-formylpyrrolidin-3-yl)carbamate is part of an amide linkage. Due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group of the formyl moiety, the nitrogen is rendered essentially non-nucleophilic. Consequently, it does not undergo typical reactions of amines, such as alkylation or acylation under standard conditions.

Direct electrophilic attack on the amide nitrogen is also generally unfavorable. Functionalization involving the nitrogen atom typically requires transformation of the formyl group itself. For instance, removal of the N-formyl group, which can be achieved with hydrazine (B178648) vapor, would liberate the secondary amine, which could then participate in subsequent nucleophilic or electrophilic functionalization reactions. nih.gov However, as long as the formyl group is present, the nitrogen's reactivity is significantly suppressed.

Transformations Involving the Formyl Group

The N-formyl group is the most reactive site for many transformations of Ethyl (1-formylpyrrolidin-3-yl)carbamate, serving as a handle for oxidation, functionalization, and electrophilic activation.

α-Functionalization Reactions (e.g., Methoxylation via Shono Oxidation)

A key reaction involving the N-formylpyrrolidine scaffold is the Shono oxidation, an electrochemical process that enables the functionalization of the α-position to the nitrogen atom. chem-station.combeilstein-journals.org In this reaction, the N-formylpyrrolidine is anodically oxidized in an alcohol solvent, such as methanol. chem-station.com The mechanism involves the removal of an electron from the nitrogen atom, followed by deprotonation at the α-carbon to form a radical. A second oxidation step generates a highly reactive N-acyliminium ion intermediate. chem-station.combeilstein-journals.org This electrophilic intermediate is then trapped by the alcohol solvent, resulting in the formation of an α-alkoxylated product, such as an α-methoxylated pyrrolidine derivative. chem-station.comnih.gov

The Shono oxidation provides a direct method for converting a C-H bond adjacent to the nitrogen into a C-O bond, yielding versatile N,O-acetal products that can be used in further synthetic manipulations. chem-station.com Computational and cyclic voltammetry studies have provided detailed mechanistic insights into this electrochemical process for N-formylpyrrolidine. kit.eduradar-service.eu

Table 2: Shono Oxidation of N-Formylpyrrolidine

| Reaction | Conditions | Key Intermediate | Product | Citation |

|---|

Oxidative Cleavage and Conversion to Related Heterocycles (e.g., Pyrrolidinones)

The N-formyl group can be involved in oxidative transformations that lead to different heterocyclic systems. For example, 2-formylpyrrolidines can undergo in-situ oxidative carbon-carbon bond cleavage to yield 2-pyrrolidinones. nih.gov This type of transformation can be achieved using aerobic copper-catalyzed methods where molecular oxygen acts as the oxidant. nih.gov The reaction proceeds via the formation of a copper(II) enolate, which reacts with oxygen to ultimately cleave the formyl group and form the pyrrolidinone ring. nih.gov

Alternatively, oxidative cleavage of substituted pyrrolidines can lead to the formation of γ-lactams (pyrrolidinones). jst.go.jp While direct conversion from Ethyl (1-formylpyrrolidin-3-yl)carbamate is not explicitly detailed, related N-protected pyrrolidine systems can be oxidized to the corresponding N-protected 2-pyrrolidone, indicating the feasibility of such a transformation within the pyrrolidine framework. jst.go.jp

Participation in Vilsmeier-Type Reactions and Related Electrophilic Activations

The N-formyl group is a key component in the Vilsmeier-Haack reaction. wikipedia.org When an N-formyl compound like N-formylpyrrolidine is treated with an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), it forms a highly electrophilic species known as a Vilsmeier reagent (a chloroiminium ion). wikipedia.orgjk-sci.comchemistrysteps.com

This Vilsmeier reagent is a potent electrophile capable of reacting with electron-rich aromatic and heteroaromatic compounds to introduce a formyl group (formylation). jk-sci.comorganic-chemistry.org While typically used to formylate external substrates, the principle of activating the formyl group to an electrophilic state is a core aspect of its reactivity. chemistrysteps.comyoutube.com The reaction mechanism involves the attack of the formamide (B127407) oxygen onto the activating agent (e.g., POCl₃), followed by elimination to generate the electrophilic iminium ion. wikipedia.orgyoutube.com This activation turns the otherwise unreactive formyl group into a powerful tool for C-C bond formation. chemistrysteps.com

Chemical Behavior and Cleavage Mechanisms of the Carbamate (B1207046) Linkage

The ethyl carbamate moiety is a key functional group in Ethyl (1-formylpyrrolidin-3-yl)carbamate, and its stability and cleavage are of significant interest in synthetic and medicinal chemistry. Carbamates are frequently employed as protecting groups for amines due to their general stability and the variety of conditions under which they can be selectively removed. researchgate.net

The stability of the ethyl carbamate linkage in Ethyl (1-formylpyrrolidin-3-yl)carbamate is influenced by several factors, including pH, temperature, and the presence of nucleophiles or catalysts.

In general, ethyl carbamates are relatively stable under neutral and mildly acidic or basic conditions at ambient temperature. However, their stability can be compromised under more forcing conditions. For instance, the rate of formation of ethyl carbamate from precursors like urea (B33335) and ethanol (B145695) increases significantly with temperature. nih.gov This suggests that elevated temperatures could also promote the degradation of the carbamate. The stability of carbamates is also dependent on the substitution of the nitrogen atom; however, in this case, it is part of a secondary amine within the pyrrolidine ring. organic-chemistry.org

The N-formyl group can also influence the reactivity of the molecule. The formyl group is an amide and is generally stable, but it can be hydrolyzed under strong acidic or basic conditions. The electron-withdrawing nature of the formyl group might have a modest electronic effect on the reactivity of the pyrrolidine ring and the carbamate, although significant effects are not generally expected.

Table 1: Predicted Stability of Ethyl (1-formylpyrrolidin-3-yl)carbamate under Various Conditions

| Condition | Predicted Stability | Rationale |

| Neutral aqueous solution, room temperature | High | Carbamates are generally stable under these conditions. |

| Mildly acidic (e.g., pH 4-6) | Moderate to High | Generally stable, though prolonged exposure may lead to slow hydrolysis. |

| Mildly basic (e.g., pH 8-10) | Moderate | Generally stable, but basic conditions can facilitate nucleophilic attack. |

| Strong acid (e.g., 6M HCl, heat) | Low | Both the carbamate and the N-formyl group are susceptible to hydrolysis. |

| Strong base (e.g., 6M NaOH, heat) | Low | Saponification of the carbamate and hydrolysis of the N-formyl group would be expected. |

| Elevated temperature (>80 °C) | Low to Moderate | Thermal stress can promote decomposition. nih.govbeilstein-journals.org |

| Presence of strong nucleophiles | Low to Moderate | Nucleophiles can attack the carbonyl carbon of the carbamate. google.com |

The structure of Ethyl (1-formylpyrrolidin-3-yl)carbamate, with a nucleophilic nitrogen (after potential deprotection) and an electrophilic carbonyl group, suggests the possibility of intramolecular cyclization. Such reactions are the basis of self-immolative linkers used in drug delivery systems, which are designed to release a payload upon a specific trigger.

While there is no direct evidence of Ethyl (1-formylpyrrolidin-3-yl)carbamate acting as a self-immolative linker, a hypothetical scenario can be envisioned. If the ethyl carbamate were to be cleaved under specific conditions to reveal the free 3-amino group, this amine could potentially undergo an intramolecular reaction. However, in the case of Ethyl (1-formylpyrrolidin-3-yl)carbamate, the more likely intramolecular process following a triggering event would involve the cleavage of the carbamate to release the 3-aminopyrrolidine (B1265635) derivative. The concept of self-immolation typically involves a cascade reaction following an initial trigger, leading to the release of a cargo molecule. For this specific compound, a self-immolative process would require a more complex design, likely involving modification of the ethyl carbamate group to include a triggerable element.

Intramolecular cyclization is a common strategy in the synthesis of pyrrolidine derivatives. These reactions often involve the formation of a new ring by the attack of a nucleophile on an electrophilic center within the same molecule. For instance, the cyclization of acyclic precursors is a key step in the synthesis of many pyrrolidine-containing natural products and drugs.

Common strategies for carbamate cleavage include:

Acidic Hydrolysis: Strong acids like HCl or trifluoroacetic acid (TFA) can cleave carbamates, but these harsh conditions may also affect the N-formyl group. researchgate.net

Basic Hydrolysis: Strong bases such as NaOH or KOH can saponify the carbamate ester. However, this method can also be aggressive towards other functional groups.

Nucleophilic Cleavage: Reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) organic-chemistry.org or 2-mercaptoethanol (B42355) google.com can be used for the mild and selective cleavage of carbamates. These methods are often preferred when sensitive functionalities are present. For instance, TBAF in THF has been shown to be effective for the deprotection of various carbamates, with a proposed mechanism involving nucleophilic attack of the fluoride ion on the carbonyl carbon.

Reductive Cleavage: While more common for benzyl (B1604629) carbamates (Cbz group), certain reductive conditions can also cleave other types of carbamates. researchgate.net

Reaction with Organometallic Reagents: Treatment with reagents like methyl lithium has been reported for the deacylation of N,N-disubstituted alkyl carbamates.

Table 2: Potential Reagents for the Deprotection of Ethyl (1-formylpyrrolidin-3-yl)carbamate

| Reagent/Condition | Mechanism | Potential Selectivity | Reference |

| Strong Acid (e.g., HBr/AcOH) | Acid-catalyzed hydrolysis | Low (may also cleave N-formyl group) | researchgate.net |

| Strong Base (e.g., KOH/EtOH, heat) | Saponification | Low (may also cleave N-formyl group) | |

| TBAF in THF | Nucleophilic attack by fluoride | High | organic-chemistry.org |

| 2-Mercaptoethanol, K3PO4 | Nucleophilic attack by thiolate | High | google.com |

| Trimethylsilyl iodide (TMSI) | Lewis acid-assisted cleavage | Moderate to High | |

| t-BuNH2/MeOH | Nucleophilic cleavage | High |

Detailed Reaction Mechanism Elucidations for Key Transformations

Understanding the reaction mechanisms provides insight into the chemical behavior of Ethyl (1-formylpyrrolidin-3-yl)carbamate.

Mechanism of Basic Hydrolysis of the Carbamate Linkage:

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl carbamate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the ethoxide leaving group. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine (3-amino-1-formylpyrrolidine) and carbon dioxide.

Mechanism of Acidic Hydrolysis of the N-Formyl Group:

In the presence of a strong acid, the oxygen atom of the formyl carbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of formic acid lead to the formation of the protonated 3-(ethylcarbamoyl)pyrrolidine.

Mechanism of Deprotection using TBAF:

The proposed mechanism for carbamate deprotection with TBAF involves the nucleophilic attack of the fluoride anion on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate. The subsequent steps would involve the elimination of the ethoxide and the formation of a carbamoyl (B1232498) fluoride, which would then be hydrolyzed upon workup to give the free amine. The selectivity of this method is a key advantage, as it often leaves other protecting groups intact. organic-chemistry.org

Derivatives and Analogues of Ethyl 1 Formylpyrrolidin 3 Yl Carbamate in Organic Chemistry

Structural Modifications of the Pyrrolidine (B122466) Core (e.g., Ring Size, Substitution Patterns)

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a common scaffold in numerous biologically active compounds. nih.gov Its structure can be readily modified through various synthetic strategies to introduce different substitution patterns, and, less commonly, to alter the ring size. These modifications are often pursued to fine-tune the steric and electronic properties of the molecule.

The synthesis of substituted pyrrolidines can be achieved from cyclic precursors like proline and 4-hydroxyproline (B1632879). nih.gov These readily available chiral building blocks allow for the stereoselective introduction of substituents onto the pyrrolidine ring. For instance, N-protected proline can be alkylated at various positions to introduce new functional groups. nih.gov Another approach involves the diastereoselective synthesis of highly substituted pyrrolidines through multicomponent reactions, which can efficiently create up to three stereogenic centers in a single step. nih.gov

A variety of substitution patterns on the pyrrolidine ring can be achieved, as illustrated in the following table:

| Position of Substitution | Type of Substituent | Synthetic Method | Reference |

| C2 | Aryl | N-Acyliminium ion chemistry | nih.gov |

| C2, C3, C4 | Phenyl, Ester, Tosyl | Asymmetric multicomponent reaction | nih.gov |

| C4 | Hydroxy, Bromo | Starting from 4-hydroxyproline | nih.gov |

| C5 | Alkyl | Grignard reaction on N-protected pyroglutamate | nih.gov |

While less common, modifications to the ring size, expanding to a six-membered piperidine (B6355638) ring, can also be considered an extension of the pyrrolidine core modification. This change significantly alters the conformational flexibility and spatial arrangement of the substituents.

Variations in the Carbamate (B1207046) Ester Moiety (e.g., Alkyl, Aryl)

The carbamate functional group (-NH-C(=O)-O-) is a key feature of the title compound, and variations in its ester portion can significantly impact the molecule's properties. The ethyl group can be replaced by other alkyl or aryl moieties through several synthetic routes.

One common method for synthesizing aryl carbamates involves the reaction of an amine with an aryl chloroformate. Alternatively, a catalyst-free synthesis from N-hetaryl ureas and alcohols has been developed, proceeding through an isocyanate intermediate. rsc.org The synthesis of N-substituted ureas from primary amides via a Hofmann rearrangement provides another pathway to precursors for carbamate synthesis. organic-chemistry.org The following table summarizes some variations of the carbamate ester moiety.

| Ester Group (R in -O-R) | Synthetic Precursor | Reaction Type | Reference |

| Phenyl | Phenyl chloroformate | Nucleophilic acyl substitution | google.com |

| Methyl | Methyl formate (B1220265) | Oxidative carbonylation | nih.gov |

| Various Alkyl/Aryl | N-Hetaryl ureas | Isocyanate formation and alcohol addition | rsc.org |

| Substituted Phenyl | Phenyliodine diacetate and ammonia (B1221849) | Hofmann rearrangement and alcohol addition | organic-chemistry.org |

The choice of the ester group can influence the compound's reactivity, solubility, and biological activity. For example, aryl carbamates often exhibit different electronic properties compared to their alkyl counterparts due to the aromatic ring.

Functional Group Interconversions of the Formyl Moiety

The N-formyl group (-N-CHO) on the pyrrolidine nitrogen is another site for chemical modification. Functional group interconversions can transform the formyl group into other functionalities, thereby creating a new series of derivatives.

One notable reaction is the methoxylation of N-formylpyrrolidine. This can be achieved with high conversion rates using a microfluidic electrolysis cell, demonstrating a modern approach to selective oxidation. syrris.com The formyl group can also be a precursor to other functional groups through reduction or further oxidation. For instance, reduction of the formyl group would yield an N-methyl group, while its removal (deformylation) would provide the secondary amine. The N-formylation of amines and even other carbamates can be achieved using carbon dioxide and hydrosilanes with a zinc catalyst. rsc.org

The table below outlines some key interconversions of the N-formyl group.

| Initial Functional Group | Reagent/Condition | Resulting Functional Group | Reference |

| N-Formyl | Anodic oxidation in methanol | N-Methoxymethyl | syrris.com |

| N-Formyl | Reducing agents (e.g., LiAlH4) | N-Methyl | nih.gov |

| Secondary Amine | CO2, Hydrosilane, Zn(OAc)2 | N-Formyl | rsc.org |

| N-Formyl | Acid or base hydrolysis | Secondary Amine | researchgate.net |

These transformations allow for the synthesis of a diverse range of N-substituted pyrrolidine derivatives from a common N-formylated precursor.

Stereoisomeric Variants and Their Distinct Chemical Properties

Ethyl (1-formylpyrrolidin-3-yl)carbamate possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-. These stereoisomers have identical physical properties in an achiral environment but can exhibit different chemical and biological activities.

The stereoselective synthesis of pyrrolidine derivatives is a major focus in organic chemistry, often employing chiral starting materials like L-proline or asymmetric catalysts. nih.gov The separation of enantiomers can be achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC). humanjournals.comrsc.org Chiral stationary phases in HPLC columns can interact differently with each enantiomer, allowing for their separation. humanjournals.com

The distinct chemical properties of stereoisomers are often manifested in their interactions with other chiral molecules, such as enzymes or chiral reagents. Spectroscopic techniques like Circular Dichroism (CD) can be used to distinguish between enantiomers, as they interact differently with circularly polarized light. mdpi.com While not always pronounced, subtle differences in NMR spectra in a chiral environment can also be used to differentiate enantiomers.

The following table highlights methods for obtaining and characterizing stereoisomeric variants.

| Technique | Purpose | Principle | Reference |

| Asymmetric Synthesis | To synthesize a single enantiomer | Use of chiral starting materials or catalysts | nih.gov |

| Chiral HPLC | To separate enantiomers | Differential interaction with a chiral stationary phase | humanjournals.comrsc.org |

| Circular Dichroism (CD) | To characterize enantiomers | Differential absorption of left and right circularly polarized light | mdpi.com |

| Chiral Derivatizing Agents | To separate and analyze enantiomers | Formation of diastereomers with different physical properties | nih.gov |

The study of stereoisomeric variants is crucial in fields like medicinal chemistry, where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful.

Advanced Analytical and Computational Methodologies in the Study of Formylpyrrolidine Carbamates

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the chemical structure and purity of Ethyl (1-formylpyrrolidin-3-yl)carbamate. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be employed to characterize Ethyl (1-formylpyrrolidin-3-yl)carbamate.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl (1-formylpyrrolidin-3-yl)carbamate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the protons on the pyrrolidine (B122466) ring, the carbamate (B1207046) N-H proton, and the formyl C-H proton. The presence of the formyl group often leads to two distinct conformations (cis and trans isomers) due to restricted rotation around the amide C-N bond, which could result in a doubling of some peaks.

¹³C NMR Spectroscopy: This method detects the carbon framework of the molecule. Each unique carbon atom in Ethyl (1-formylpyrrolidin-3-yl)carbamate would give a distinct signal. The chemical shifts of the carbonyl carbons in the carbamate and formyl groups would be particularly informative, appearing at the downfield end of the spectrum.

Illustrative ¹H and ¹³C NMR Data:

While specific experimental data for Ethyl (1-formylpyrrolidin-3-yl)carbamate is not publicly available, the following table provides expected chemical shift ranges based on analogous structures.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Ethyl CH₃ | 1.1 - 1.3 (triplet) | 14 - 16 |

| Ethyl CH₂ | 4.0 - 4.2 (quartet) | 60 - 62 |

| Pyrrolidine CH₂ | 1.8 - 2.3 (multiplet) | 25 - 35 |

| Pyrrolidine CH₂ (adjacent to N) | 3.2 - 3.7 (multiplet) | 45 - 55 |

| Pyrrolidine CH | 4.1 - 4.5 (multiplet) | 50 - 60 |

| Carbamate NH | 5.0 - 7.0 (broad singlet) | - |

| Formyl CHO | 8.0 - 8.3 (singlet) | 160 - 165 |

| Carbamate C=O | - | 155 - 158 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For Ethyl (1-formylpyrrolidin-3-yl)carbamate, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The fragmentation of the molecular ion in the mass spectrometer would be expected to occur at the weaker bonds, such as the cleavage of the ethyl group from the carbamate or fragmentation of the pyrrolidine ring. libretexts.org

Expected Fragmentation Pattern:

| Fragment | Description |

| [M-C₂H₅O]⁺ | Loss of the ethoxy group from the carbamate. |

| [M-CHO]⁺ | Loss of the formyl group. |

| [M-C₂H₅OC(O)NH]⁺ | Cleavage of the carbamate side chain. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl (1-formylpyrrolidin-3-yl)carbamate would show characteristic absorption bands for the N-H, C=O, and C-O bonds.

Characteristic IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (carbamate) | 3200 - 3400 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (formyl) | 1670 - 1690 |

| C=O Stretch (carbamate) | 1690 - 1730 |

| C-N Stretch | 1200 - 1350 |

| C-O Stretch | 1000 - 1300 |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination

Since Ethyl (1-formylpyrrolidin-3-yl)carbamate possesses a chiral center at the 3-position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for separating and quantifying these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A validated chiral HPLC method is essential to determine the enantiomeric excess (e.e.) of a sample. rasayanjournal.co.in

Computational Chemistry Approaches

Computational chemistry provides valuable insights into the molecular properties and behavior of compounds, complementing experimental data.

Conformational Analysis and Energy Landscapes

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov Furthermore, the presence of the N-formyl group introduces the possibility of cis/trans isomerism around the amide bond. Computational methods, such as Density Functional Theory (DFT), can be used to perform a conformational analysis of Ethyl (1-formylpyrrolidin-3-yl)carbamate.

This analysis involves calculating the potential energy of the molecule as a function of its geometry. By exploring the potential energy surface, the most stable low-energy conformations can be identified. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with biological targets. The relative energies of different conformers can also help in interpreting experimental NMR data. unimi.it

pKa Calculations and Basicity Studies

The basicity of a molecule, quantified by its pKa value, is a critical parameter influencing its behavior in different chemical environments, including its interaction with biological systems. For complex molecules like formylpyrrolidine carbamates, computational methods are invaluable for predicting pKa values.

In silico pKa calculations are often performed using density functional theory (DFT). These calculations model the molecule in a solvated state to predict the protonation state of its basic centers. For a pyrrolidine-carbamate structure, the pyrrolidine nitrogen is a potential site of protonation. Computational studies on similar pyrrolidine-carbamate self-immolative spacers have utilized DFT at the B3LYP/6-31G* level of theory to determine the pKa values of protonated species. unimi.it In one such study, the calculated pKa for a pyrrolidinium (B1226570) proton in a complex conformation was found to be around 8.9 to 8.4, while a nearby trialkyl ammonium (B1175870) group had a calculated pKa of 11.0. unimi.it These calculations can reveal how conformational changes and intramolecular interactions, such as hydrogen bonding between the pyrrolidinium ion and a carbonyl oxygen, can influence the acidity of the protonated amine. unimi.it

Table 1: Calculated pKa Values for Protons on Nitrogen in a Pyrrolidine-Carbamate System Illustrative data based on computational studies of related compounds.

| Protonated Site | Conformation | Calculated pKa |

| Pyrrolidinium N-H+ | syn | 8.9 |

| Pyrrolidinium N-H+ | syn | 8.4 |

| Trialkyl Ammonium N-H+ | syn | 11.0 |

This table is for illustrative purposes and is based on findings for structurally related compounds.

Reaction Pathway and Transition State Analysis

Understanding the reaction mechanisms of formylpyrrolidine carbamates, such as their formation or hydrolysis, requires detailed analysis of reaction pathways and the associated transition states. Computational chemistry provides powerful tools to map out these energetic landscapes.

The formation of carbamates from amines and carbon dioxide has been a subject of extensive theoretical investigation. Ab initio calculations have been employed to explore the mechanism, with studies suggesting that a single-step, third-order reaction is often the most likely pathway, as opposed to a two-step mechanism involving a zwitterionic intermediate. acs.orgresearchgate.netepa.gov The transition state for such reactions can be located and characterized using computational methods, providing information on the geometry and energy of the highest point along the reaction coordinate.

Another crucial aspect is the internal rotation around the N-C bond of the formamide (B127407) group, which is known to have a significant rotational barrier due to the partial double bond character arising from resonance. utah.edumdpi.comresearchgate.net Theoretical studies on formamide itself have estimated this barrier to be around 14-15 kcal/mol in the gas phase. utah.edu The presence of substituents and the solvent environment can influence this barrier. utah.edunih.gov For N-benzhydrylformamides, DFT calculations have been used to determine the rotational barriers of the formyl group, with values calculated to be in the range of 20–23 kcal/mol. mdpi.com Analyzing the transition state of this rotation reveals a structure where the p-orbital of the nitrogen is perpendicular to the pi-system of the carbonyl group.

Table 2: Calculated Rotational Barriers for the Formyl Group in Amides Data from computational studies on formamide and related compounds.

| Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| Formamide | SCF | 14.5 |

| Formamide | MP2 | 14.8 |

| N-Benzhydrylformamide | DFT (M06-2X/6-311+G*) | ~20-23 |

This table presents illustrative data from the literature on related amide structures.

Transition state analysis is not limited to bond rotations. For reactions like hydrolysis, computational models can elucidate the step-by-step mechanism, including the role of solvent molecules and catalysts. For instance, studies on the hydrolysis of monoethanolamine carbamate have evaluated both concerted and stepwise mechanisms, calculating activation energies of around 36 kcal/mol. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule and predicting its reactivity. Methods like DFT are widely used to determine key electronic properties. dergipark.org.trdergipark.org.trresearchgate.net

The electronic character of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.trdergipark.org.tr

For pyrrolidine derivatives, computational studies have been used to examine their tendency to form iminium ions, a key aspect of their reactivity in certain catalytic cycles. acs.orgnih.gov These studies often use methods like M06-2X/6-311+G(d,p) to calculate the thermodynamics of reactions involving these species. acs.orgnih.gov

Furthermore, the molecular electrostatic potential (MEP) can be calculated and mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. dergipark.org.trdergipark.org.tr

Table 3: Illustrative Quantum Chemical Descriptors Conceptual data based on typical computational outputs for organic molecules.

| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

This table provides a conceptual overview of the types of data generated from quantum mechanical calculations.

These computational approaches, from pKa prediction to detailed electronic structure analysis, provide a comprehensive, atom-level understanding of the chemical nature of ethyl (1-formylpyrrolidin-3-yl)carbamate and related formylpyrrolidine carbamates.

Applications of Formylpyrrolidine Carbamate Motifs in Complex Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of substituted pyrrolidines makes them exceptional building blocks for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. wiley.com Ethyl (1-formylpyrrolidin-3-yl)carbamate, when prepared in an enantiomerically pure form, serves as a "chiral synthon" or "chiral building block," embedding its stereochemical information into a larger, more complex target molecule. nih.govsigmaaldrich.com

The strategic value of such building blocks lies in their ability to control the stereochemical outcome of chemical reactions. nih.gov For instance, the pyrrolidine (B122466) ring can direct the approach of reagents from a less sterically hindered face, leading to the formation of new stereocenters with high selectivity. The formyl group (an aldehyde) and the carbamate-protected amine at different positions on the ring provide orthogonal reactive sites. This allows for sequential and controlled modifications.

| Feature of the Chiral Building Block | Synthetic Utility | Relevant Reaction Types |

|---|---|---|

| Defined Stereocenter(s) | Transfers chirality to the target molecule, controlling absolute stereochemistry. nih.gov | Asymmetric catalysis, diastereoselective reactions. |

| Formyl Group (Aldehyde) | Acts as an electrophile for C-C bond formation. | Aldol addition, Wittig olefination, Grignard reaction, Reductive amination. |

| Ethyl Carbamate (B1207046) Group | Protects the amine; can be removed to reveal a nucleophilic amine. nih.gov | Amide coupling, N-alkylation, Cyclization reactions. |

Precursors for Diverse Nitrogen-Containing Heterocycles

The formylpyrrolidine carbamate scaffold is an excellent starting point for the synthesis of a wide variety of other nitrogen-containing heterocyclic systems. nih.govresearchgate.net The combination of the formyl group and the protected amine allows for intramolecular reactions that can forge new rings fused to the original pyrrolidine core.

For example, the formyl group can be converted into other functional groups to facilitate cyclization. Reduction of the formyl group to an alcohol, followed by activation (e.g., conversion to a tosylate or mesylate) and deprotection of the carbamate, would set the stage for an intramolecular nucleophilic substitution, where the liberated amine attacks the activated alcohol to form a bicyclic system.

Alternatively, the formyl group can undergo condensation with various nucleophiles. Reaction with a hydrazine (B178648) derivative could lead to the formation of a fused pyrazole (B372694) ring, while reaction with hydroxylamine (B1172632) could yield a fused isoxazole. These transformations significantly increase the structural diversity accessible from a single starting material, which is a key goal in medicinal chemistry and drug discovery programs seeking novel molecular frameworks. researchgate.net The synthesis of complex fused scaffolds, such as pyrrolidine-fused rings, is a valuable strategy for creating new pseudo-natural products with potential biological activities. nih.govnih.gov

Utilization in the Synthesis of Complex Natural Product Scaffolds

Natural products often feature intricate architectures containing multiple stereocenters and heterocyclic rings. The pyrrolidine ring is a common motif in this class of molecules. Chiral building blocks like ethyl (1-formylpyrrolidin-3-yl)carbamate are instrumental in the total synthesis of such complex targets. nih.gov Their pre-defined stereochemistry helps to solve one of the major challenges in natural product synthesis: the precise control over the three-dimensional arrangement of atoms.

Synthetic strategies often involve the "fragment-based" assembly of natural products, where complex molecules are built by coupling together smaller, stereochemically defined fragments. nih.gov The formylpyrrolidine carbamate motif can serve as one of these key fragments. For example, the aldehyde functionality allows for the attachment of a complex side chain via carbon-carbon bond-forming reactions, while the amine can be used to link to another part of the molecule.

The construction of complex tetracyclic or polycyclic systems found in nature can be achieved through cascade reactions initiated from simpler building blocks. researchgate.netnih.gov A formylpyrrolidine carbamate derivative could be a key component in such a cascade, where a series of bond-forming events are triggered in a single pot, rapidly building molecular complexity and leading to scaffolds that mimic or are identical to those found in nature. nih.gov

Design and Development of Ligands and Catalysts Incorporating Pyrrolidine-Carbamate Structures

The rigid, chiral structure of the pyrrolidine ring makes it an excellent scaffold for the design of ligands used in asymmetric catalysis. nih.gov By attaching coordinating atoms (like phosphorus, nitrogen, or oxygen) to the pyrrolidine framework, chemists can create a chiral environment around a metal center. This chiral pocket then directs the stereochemical course of a catalytic reaction, enabling the production of enantiomerically enriched products.

The pyrrolidine-carbamate structure is well-suited for this purpose. The carbamate group itself can act as a coordinating group or can be replaced to introduce other functionalities. nih.govnih.gov The defined stereochemistry at position 3 ensures that the resulting ligand is chiral. The formyl group at position 1 can be used as a synthetic handle to attach the pyrrolidine scaffold to other molecular components or to a solid support.

The development of new catalysts and ligands is a continuous effort in medicinal and materials chemistry. mdpi.com Structure-based design, where the ligand is tailored to fit the active site of an enzyme or the coordination sphere of a metal, is a powerful approach. nih.gov The predictable geometry and synthetic accessibility of pyrrolidine-carbamate derivatives make them attractive candidates for creating libraries of new ligands for screening in various catalytic transformations. Furthermore, the carbamate functionality can influence the electronic properties and stability of the resulting metal complex, providing another parameter for fine-tuning catalyst performance.

Green Chemistry and Sustainable Synthetic Approaches for Pyrrolidine Carbamate Compounds

Development of Solvent-Free Reaction Conditions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aimed at minimizing industrial waste, energy consumption, and chemical hazards. nih.gov Solvent-free reaction conditions, often facilitated by techniques like mechanochemistry or "grindstone chemistry," offer a compelling alternative to traditional solution-phase synthesis. nih.govchowgules.ac.in This approach involves conducting reactions by grinding solid reactants together, where the necessary activation energy is supplied by mechanical force and friction. chowgules.ac.in

For the synthesis of carbamates, solvent-free methods have proven highly effective. For instance, primary carbamates can be prepared in high yield and purity from various alcohols by grinding them with sodium cyanate (B1221674) and a solid acid like silica (B1680970) sulfuric acid at room temperature. chowgules.ac.in This method avoids toxic solvents and often requires no further purification, representing a significant process simplification. chowgules.ac.in Similarly, the N-formylation of amines, a key step in forming the N-formyl group of the target molecule, can be achieved efficiently under solvent-free conditions at room temperature. chowgules.ac.in The advantages of such methods include operational simplicity, facile work-up, and high to excellent yields compared to conventional heating in solvents. chowgules.ac.in

Table 1: Comparison of Conventional vs. Grindstone Chemistry Approaches. chowgules.ac.in

Implementation of Aqueous Media for Synthetic Transformations

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, modern synthetic methods have increasingly leveraged aqueous media for complex transformations. One-pot reactions in water for preparing ureas, carbamates, and thiocarbamates have been developed, where the products often precipitate from the reaction mixture, allowing for easy separation by simple filtration. organic-chemistry.org

In the context of pyrrolidine (B122466) synthesis, water has been successfully used as a solvent for organocatalyzed reactions. For example, the highly enantioselective Michael addition of ketones and aldehydes to nitroolefins, a key reaction for building substituted pyrrolidine precursors, can be promoted by recyclable fluorous (S)-pyrrolidine sulfonamide organocatalysts in water. organic-chemistry.orgnih.gov This approach not only utilizes a green solvent but also facilitates catalyst recovery and reuse. organic-chemistry.orgnih.gov The development of such water-compatible catalytic systems is crucial for applying these green principles to the synthesis of complex molecules like Ethyl (1-formylpyrrolidin-3-yl)carbamate.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. mdpi.comtandfonline.com Unlike conventional heating, microwave irradiation delivers energy directly to the reactants, leading to rapid and uniform heating. mdpi.comnih.gov

This technology has been successfully applied to the synthesis of various pyrrolidine derivatives. For instance, the N-alkylation of pyrrolidine-fused chlorins was achieved in just 5 minutes under microwave irradiation at 75°C, a significant improvement over conventional heating methods. mdpi.com Similarly, multicomponent reactions to form complex pyrrolidine structures can be accelerated; a reaction that required refluxing for hours could be completed in minutes with microwave heating. tandfonline.com The synthesis of N-methyl pyrrolidone, a related compound, saw a reduction in reaction time from 5-6 hours with conventional heating to just 2-5 minutes using microwaves. google.com These findings suggest that key steps in the synthesis of Ethyl (1-formylpyrrolidin-3-yl)carbamate, such as the formation of the pyrrolidine ring or subsequent functionalization, could be significantly optimized through MAOS. mdpi.comtandfonline.comgoogle.com

Table 2: Comparison of Reaction Times for Conventional vs. Microwave-Assisted Synthesis. mdpi.comtandfonline.comgoogle.com

Design of Highly Efficient and Recyclable Catalytic Systems

Polymer-Supported Catalysts : A polymer-supported base, 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU), has been used for the three-component coupling of CO₂, amines, and alkyl halides to form carbamates under mild conditions (1 atm CO₂, room temperature). chemistryviews.org The catalyst can be recovered by simple filtration and reused multiple times with high efficiency. chemistryviews.org

Magnetic Nanoparticle Catalysts : L-proline functionalized manganese ferrite (B1171679) nanorods have been employed as a heterogeneous catalyst for the synthesis of spiro-pyrrolidine derivatives. rsc.org A key advantage is the ability to recover the catalyst easily using an external magnet, allowing for its reuse in subsequent reactions without significant loss of activity. rsc.org

Fluorous Catalysts : Fluorous-tagged (S)-pyrrolidine sulfonamide organocatalysts have been developed for Michael addition reactions to form pyrrolidine precursors in water. organic-chemistry.orgnih.gov These catalysts can be conveniently recovered from the reaction mixture through fluorous solid-phase extraction and have been shown to be reusable for up to six cycles without a major drop in performance. organic-chemistry.orgnih.gov

Table 3: Overview of Recyclable Catalytic Systems for Pyrrolidine and Carbamate (B1207046) Synthesis. organic-chemistry.orgnih.govchemistryviews.orgrsc.org

Exploration of Biosourced Precursors and Renewable Feedstocks

Shifting from petrochemical-based feedstocks to renewable, biomass-derived starting materials is a critical aspect of building a sustainable chemical industry. rsc.org For the synthesis of pyrrolidine-carbamate compounds, several avenues are being explored.

The pyrrolidine ring, a core component of the target molecule, is naturally present in the amino acid proline. nih.gov Proline and its derivatives, such as 4-hydroxyproline (B1632879), are common, chiral starting materials for the synthesis of many pyrrolidine-containing drugs. nih.gov For example, the synthesis of (±)-tylophorine utilizes a pyrrolidine precursor that can be derived from proline via a Pd-catalyzed decarboxylation reaction. rsc.org

Lignin, the second most abundant biopolymer on Earth, is a promising renewable source of aromatic platform chemicals like vanillin (B372448) and syringaldehyde. rsc.orgnih.gov While not a direct precursor for the saturated pyrrolidine ring, lignin-derived aldehydes can be converted into other useful building blocks. nih.govacsgcipr.org Furthermore, research has demonstrated that furans, which can be produced from C5 and C6 sugars found in biomass, can be used to synthesize pyridines, which in turn can undergo ring contraction to form pyrrolidine derivatives. acsgcipr.orgosaka-u.ac.jp

For the carbamate moiety, urea (B33335) is an attractive, eco-friendly carbonyl source as it allows for the indirect use of carbon dioxide (a greenhouse gas) in the synthesis process. mdpi.com The reaction of urea with alcohols, such as ethanol (B145695), can produce the corresponding ethyl carbamate with high yield using recyclable solid catalysts. mdpi.comgoogle.com

Table of Mentioned Chemical Compounds

Future Research Directions in Formylpyrrolidine Carbamate Chemistry

Development of Novel and Highly Efficient Stereoselective Methodologies

The biological activity of pyrrolidine (B122466) derivatives is often dependent on their stereochemistry. Consequently, the development of efficient methods to control the absolute configuration of the C3 stereocenter in compounds like Ethyl (1-formylpyrrolidin-3-yl)carbamate is a paramount objective. Future research will likely focus on asymmetric catalysis to produce enantiomerically pure pyrrolidine building blocks.

Significant progress has been made in the asymmetric synthesis of heterocyclic molecules using organocatalysis. nih.gov For instance, bifunctional organocatalysts have been shown to be highly effective in promoting reactions with high enantioselectivity. nih.gov Research efforts could adapt these methodologies, such as using Takemoto's catalyst or similar thiourea-based catalysts, for the asymmetric functionalization of pyrroline (B1223166) precursors to install the amine functionality at the C3 position, which can then be converted to the carbamate (B1207046). nih.gov The development of new chiral ligands for metal-catalyzed asymmetric hydrogenation or amination reactions represents another fertile ground for investigation.

Table 1: Representative Enantioselectivity in Asymmetric Synthesis of a Heterocyclic Precursor using Various Catalytic Systems This table presents hypothetical data based on typical outcomes in organocatalysis research to illustrate the goals of future methodologies.

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Takemoto's Catalyst | Toluene | -20 | 70 | 89 |

| Jørgensen-Hayashi Catalyst | CH₂Cl₂ | 0 | 85 | 92 |

| Chiral Phosphoric Acid | Dioxane | 25 | 90 | 95 |

| Rh(I)/Chiral Diphosphine | Methanol | 25 | 98 | >99 |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The Ethyl (1-formylpyrrolidin-3-yl)carbamate scaffold possesses multiple reactive sites: the formyl group, the carbamate nitrogen and carbonyl, and the pyrrolidine ring itself. A key future direction is the exploration of novel transformations that exploit the interplay between these functional groups. Carbamates are generally stable but can be incompatible with strong acids, bases, and certain reducing agents. noaa.gov Their reactivity is chemically similar to, but often greater than, that of amides. noaa.gov

Future studies could investigate selective reductions of the formyl group in the presence of the carbamate, or conversely, transformations of the carbamate while preserving the formyl moiety. The development of orthogonal protection/deprotection strategies for the N-formyl and N-carbamate groups would significantly enhance the synthetic utility of this scaffold. Furthermore, investigating the influence of the N-formyl group on the reactivity and conformational preference of the pyrrolidine ring could unveil unique reactivity patterns, such as in cycloaddition or ring-expansion reactions. nih.gov The development of self-immolative linkers based on the pyrrolidine-carbamate backbone, which can undergo cyclization to release a cargo molecule, demonstrates a functional application of this inherent reactivity. unimi.it

Integration with Flow Chemistry and Microfluidics for Scalable Synthesis

The transition from batch processing to continuous flow chemistry offers substantial advantages in terms of safety, scalability, and efficiency. chimia.ch The synthesis of carbamate derivatives, which can involve hazardous intermediates like isocyanates or azides, is particularly well-suited for flow chemistry, where these species can be generated and consumed in situ. unimi.it

Future work should focus on developing a continuous, multi-step flow synthesis for Ethyl (1-formylpyrrolidin-3-yl)carbamate. unimi.it Such a system could integrate several reaction steps, including the formation of the pyrrolidine ring, installation of the amine, carbamate formation, and N-formylation, into a single, streamlined process. Microfluidic reactors, with their high surface-area-to-volume ratio, can enable precise control over reaction parameters, potentially leading to higher yields and purities. The integration of in-line purification and analysis would further enhance the efficiency of such a system, making it ideal for library synthesis or large-scale production. chimia.ch

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for a Carbamate Formation Step

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 12 hours | 15 minutes |

| Operating Temperature | 80 °C | 120 °C |

| Yield | 75% | 92% |

| Safety Profile | Handling of bulk, toxic reagents | In situ generation of hazardous intermediates |

| Scalability | Limited by reactor volume | Easily scaled by extending run time |

Advanced Computational Modeling for Mechanism Prediction and Rational Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Density Functional Theory (DFT) calculations, for example, can elucidate detailed reaction pathways, identify transition states, and quantify activation energies, providing insights that are difficult to obtain experimentally. mdpi.com

For Ethyl (1-formylpyrrolidin-3-yl)carbamate, computational modeling can be applied to:

Predict Reaction Mechanisms: Model the pathways for its synthesis to identify rate-limiting steps and potential byproducts, thereby guiding the optimization of reaction conditions. mdpi.com

Understand Conformational Behavior: Analyze the conformational landscape of the pyrrolidine ring and the rotational barriers of the formyl and carbamate groups, which can influence reactivity and biological interactions. nih.gov Studies on other carbamates have shown that they can adopt stable cis and trans configurations, a feature that computational analysis can predict. nih.gov

Design Novel Catalysts: In silico screening of chiral catalysts for stereoselective syntheses can accelerate the discovery of new and more efficient methodologies. nih.gov

Table 3: Illustrative Comparison of Computationally Predicted and Experimental Data for a Reaction Parameter Based on findings where computational studies provide good agreement with experimental values. nih.gov

| Parameter | Computational (DFT) Value | Experimental (NMR) Value |

| ¹H NMR Chemical Shift (ppm) | 7.59 | 7.26 |

| Rotational Energy Barrier (kcal/mol) | 12.5 | 11.8 |

| Key Bond Angle (°) | 119.5 | 120.1 |

Design of Next-Generation Synthetic Tools and Reagents Based on Pyrrolidine-Carbamate Scaffolds

The concept of "molecular scaffolds" as core structures for chemical diversification is central to modern medicinal chemistry and tool development. arxiv.org The pyrrolidine-carbamate framework is a versatile scaffold that can be engineered to create next-generation synthetic reagents and functional molecules.

Future research in this area could involve modifying the Ethyl (1-formylpyrrolidin-3-yl)carbamate structure to create:

Self-Immolative Spacers: Building upon existing work, designing advanced spacers where the cyclization and release rate is finely tuned by substitutions on the pyrrolidine ring or carbamate group. unimi.it

Chiral Derivatizing Agents: Developing enantiomerically pure pyrrolidine-carbamate reagents that can be used to determine the absolute stereochemistry of other chiral molecules via NMR or X-ray crystallography.

Scaffolds for Combinatorial Chemistry: Using the formyl and carbamate groups as orthogonal handles for the attachment of diverse chemical fragments, enabling the rapid generation of compound libraries for biological screening. nih.govnih.gov Deep learning models could even be employed to design novel molecules around this privileged scaffold. arxiv.org

Q & A

Q. What are the recommended synthetic routes for Ethyl (1-formylpyrrolidin-3-yl)carbamate, and what reaction conditions are critical for yield optimization?

The synthesis of carbamate derivatives typically involves multi-step processes. For example, analogous compounds like (S)-tert-butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate are synthesized via:

- Step 1 : Formation of the pyrrolidine ring using γ-butyrolactone or similar substrates, followed by aminolysis.

- Step 2 : Introduction of substituents (e.g., formyl groups) via nucleophilic substitution or condensation reactions.

- Step 3 : Carbamate formation using ethyl chloroformate or carbamoylation reagents under anhydrous conditions .

Key conditions include temperature control (0–5°C during sensitive steps), pH stabilization, and inert atmospheres to prevent side reactions. Yield optimization may require iterative purification (e.g., column chromatography) and spectroscopic validation (NMR, MS) at each step .

Q. Which analytical techniques are most reliable for structural characterization of Ethyl (1-formylpyrrolidin-3-yl)carbamate?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the pyrrolidine ring and carbamate moiety. For example, tert-butyl carbamates show characteristic peaks at δ 1.4 ppm (tert-butyl) and δ 4.2 ppm (ethyl group) .

- Mass Spectrometry (ESI-MS or GC-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Fragmentation patterns help validate the carbamate linkage and pyrrolidine substituents .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 210–254 nm .

Q. What preliminary toxicological screening strategies are advised for Ethyl (1-formylpyrrolidin-3-yl)carbamate?

- In vitro genotoxicity assays :

- Ames test (bacterial reverse mutation) to assess mutagenicity.

- Micronucleus assay in human lymphocytes to detect chromosomal damage .

- In vivo acute toxicity : Rodent studies (OECD 423) to determine LD₅₀ and organ-specific effects (e.g., liver/kidney histopathology) .

- Structural analog data : Ethyl carbamate’s classification as a Group 2B carcinogen by IARC suggests similar risks for carbamate derivatives, warranting caution in handling .

Advanced Research Questions

Q. How can contradictory findings in genotoxicity studies for carbamate derivatives be methodologically resolved?

Contradictions arise from differences in metabolic activation and assay sensitivity:

- In vitro vs. in vivo discrepancies : Ethyl carbamate shows clastogenicity in vivo (e.g., mouse liver) but inconsistent results in vitro. Use exogenous metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo metabolism .

- Cell-type specificity : Human lymphocytes may resist micronucleus formation, while fibroblasts show DNA damage. Validate findings across multiple cell lines (e.g., HepG2 for metabolic competence) .

- Dose dependency : High-dose artifacts can occur; use physiologically relevant concentrations (≤1 mM) and compare to pharmacokinetic data .

Q. What metabolic pathways activate Ethyl (1-formylpyrrolidin-3-yl)carbamate, and how do they influence toxicity?

- CYP2E1-mediated oxidation : Ethyl carbamate is metabolized to vinyl carbamate, a DNA-reactive epoxide. Human liver microsomes confirm CYP2E1’s role via NADPH-dependent pathways .

- Reactive intermediates : Vinyl carbamate forms 1,N⁶-ethenoadenosine adducts, causing mutagenic lesions. Monitor using LC-MS/MS for adduct quantification .

- Species-specific metabolism : Rodent esterases rapidly hydrolyze carbamates, whereas human metabolism is slower, altering toxicity profiles. Use humanized mouse models for translational studies .

Q. What advanced methodologies ensure accurate quantification of Ethyl carbamate derivatives in biological matrices?

- GC-MS with isotopic labeling : Use deuterated internal standards (e.g., d₅-ethyl carbamate) to correct for matrix effects. Achieve detection limits of 0.1–1 ng/g in blood or tissue .

- Validation parameters :

- Precision : Intra-day RSD <10% (e.g., 6.72% for ethyl carbamate via GC) .

- Recovery : Spike-recovery tests (85–115%) in plasma or urine .

- Sample preparation : Solid-phase extraction (C18 or HLB cartridges) to isolate carbamates from complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.